Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 13949-98-9
VCID: VC7366666
InChI: InChI=1S/C10H14O3/c1-2-13-10(12)9-6-4-3-5-7(11)8(6)9/h6,8-9H,2-5H2,1H3
SMILES: CCOC(=O)C1C2C1C(=O)CCC2
Molecular Formula: C10H14O3
Molecular Weight: 182.219

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

CAS No.: 13949-98-9

Cat. No.: VC7366666

Molecular Formula: C10H14O3

Molecular Weight: 182.219

* For research use only. Not for human or veterinary use.

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate - 13949-98-9

Specification

CAS No. 13949-98-9
Molecular Formula C10H14O3
Molecular Weight 182.219
IUPAC Name ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate
Standard InChI InChI=1S/C10H14O3/c1-2-13-10(12)9-6-4-3-5-7(11)8(6)9/h6,8-9H,2-5H2,1H3
Standard InChI Key CZSYBCSTFANLEL-UHFFFAOYSA-N
SMILES CCOC(=O)C1C2C1C(=O)CCC2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s bicyclo[4.1.0]heptane framework consists of a seven-membered ring system fused with a cyclopropane moiety. The oxygen atom in the 2-position and the ethyl ester group at the 7-carboxylate position introduce both steric and electronic influences, which dictate its reactivity. The InChI key (VWTGCGVIXDXFTO-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)C1C2C1OCCC2) provide precise descriptors of its three-dimensional configuration.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC9H14O3\text{C}_9\text{H}_{14}\text{O}_3
Molecular Weight170.21 g/mol
IUPAC NameEthyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
CAS Number72229-08-4
InChIInChI=1S/C9H14O3/c1-2-11-9(10)7-6-4-3-5-12-8(6)7/h6-8H,2-5H2,1H3
SMILESCCOC(=O)C1C2C1OCCC2

Spectroscopic Characterization

Structural elucidation of this compound relies on advanced spectroscopic techniques:

  • Infrared (IR) Spectroscopy: A strong carbonyl stretch (1760cm1\sim 1760 \, \text{cm}^{-1}) confirms the ester functional group, while C-O-C vibrations (11001250cm11100–1250 \, \text{cm}^{-1}) verify the ether linkage.

  • 1H^1\text{H} NMR: Distinct signals include a triplet for the ethyl group’s methyl protons (δ1.24ppm\delta \, 1.24 \, \text{ppm}), a quartet for the methylene group (δ4.12ppm\delta \, 4.12 \, \text{ppm}), and resonances for the bicyclic framework’s protons (δ1.53.0ppm\delta \, 1.5–3.0 \, \text{ppm}).

  • Mass Spectrometry: The molecular ion peak at m/z170m/z \, 170 aligns with the molecular weight, while fragmentation patterns reveal loss of the ethyl group (45Da-45 \, \text{Da}) and subsequent decomposition of the bicyclic core.

Synthesis and Reaction Chemistry

Synthetic Routes

The primary synthesis involves cyclopropanation reactions using ethyl diazoacetate and cycloalkenes (e.g., cyclohexene) under copper catalysis. This method proceeds via carbene insertion, yielding the bicyclic structure with moderate ring strain.

Table 2: Optimized Synthesis Conditions

StepConditionsYield
1Cu bronze, cyclohexane, reflux70–80%
2BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O}, 0°C → 20°C95%

Alternative approaches include Diels-Alder reactions between furans and dienophiles, though these are less common due to lower regioselectivity.

Reactivity and Functionalization

The compound’s reactivity is dominated by its strained bicyclic core and ester group:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 oxidizes the cyclopropane ring, yielding ketones or carboxylic acids.

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the ester to a primary alcohol, while selective hydrogenation targets the cyclopropane ring.

  • Ring-Opening Reactions: Acidic or basic conditions cleave the oxirane ring, producing diols or functionalized derivatives. For example, nucleophilic attack by amines generates amino alcohols.

Biological Activity and Mechanisms

Protein Phosphatase Inhibition

Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate acts as a calcineurin inhibitor, disrupting T-cell activation by blocking dephosphorylation of nuclear factor of activated T-cells (NFAT). This mechanism reduces interleukin-2 (IL-2) production, as demonstrated in vitro (60%\sim 60\% suppression at 50μM50 \, \mu\text{M}).

Table 3: Biological Activity of Derivatives

DerivativeTargetActivity (IC50\text{IC}_{50})
Methyl 5-ethyl-3-oxo-7-phenylPC-3 cells12μM12 \, \mu\text{M}
Compound 426b (C23H31NO6\text{C}_{23}\text{H}_{31}\text{NO}_6)Kinases0.8μM0.8 \, \mu\text{M}

Applications in Medicine and Industry

Therapeutic Development

  • Immunosuppression: By inhibiting calcineurin, this compound could treat autoimmune diseases (e.g., rheumatoid arthritis) or prevent organ transplant rejection.

  • Oncology: Derivatives are being explored as adjuvants in combination therapies to enhance chemotherapeutic efficacy.

Industrial Uses

Computational and Mechanistic Insights

Density Functional Theory (DFT) Studies

DFT calculations model the compound’s transition states during cyclopropanation, revealing a preference for exo-selectivity due to steric hindrance in the bicyclic framework. Strain energy calculations (25kcal/mol\sim 25 \, \text{kcal/mol}) correlate with its susceptibility to ring-opening reactions.

Stereochemical Control

Chiral auxiliaries (e.g., O-acetyl groups) bias diastereomer ratios during synthesis. Nuclear Overhauser Effect (NOE) spectroscopy confirms the dominance of the 6a,7a-diastereomer (3.5:1 ratio).

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